molecular formula C9H12F6N2O B4934589 1-Prop-2-enyl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea

1-Prop-2-enyl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea

Cat. No.: B4934589
M. Wt: 278.19 g/mol
InChI Key: AAEVOCMVNPFGKJ-UHFFFAOYSA-N
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Description

1-Prop-2-enyl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea is a synthetic organic compound characterized by the presence of trifluoromethyl groups. These groups impart unique chemical properties, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Prop-2-enyl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea typically involves the reaction of appropriate alkenyl and trifluoromethyl-containing intermediates. One common method includes the use of palladium-catalyzed cycloisomerization of 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3-alkynylbut-2-en-1-ols . This reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Prop-2-enyl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of trifluoromethyl ketones.

    Reduction: Formation of trifluoromethyl alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-Prop-2-enyl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea finds applications in various fields:

Mechanism of Action

The mechanism of action of 1-Prop-2-enyl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The compound can modulate enzyme activity and disrupt cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]hept-2-yl methacrylate
  • 1,1,1-Trifluoro-3-phenyl-2-propanone

Uniqueness: 1-Prop-2-enyl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea stands out due to its specific combination of alkenyl and trifluoromethyl groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns .

Properties

IUPAC Name

1-prop-2-enyl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F6N2O/c1-3-5-16-6(18)17-7(4-2,8(10,11)12)9(13,14)15/h3H,1,4-5H2,2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEVOCMVNPFGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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